Purealidin A
Vue d'ensemble
Description
Purealidin A is a bromotyrosine-derived alkaloid isolated from the Okinawan marine sponge Psammaplysilla purea . This compound has garnered significant attention due to its cytotoxic properties, particularly its antileukemic activity . The chemical structure of this compound has been elucidated based on spectroscopic data .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Purealidin A involves several steps, starting with the bromination of tyrosine derivatives. The brominated intermediates are then subjected to various coupling reactions to form the final alkaloid structure . Specific reaction conditions, such as the use of dichloromethane and sodium hydroxide, are employed to facilitate these transformations .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves the extraction of bromotyrosine derivatives from marine sponges, followed by chemical modifications to achieve the desired structure .
Analyse Des Réactions Chimiques
Types of Reactions
Purealidin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Dichloromethane, methanol, and water are frequently used as solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield brominated quinones, while reduction reactions may produce brominated phenols .
Applications De Recherche Scientifique
Purealidin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bromotyrosine derivatives and their chemical properties.
Biology: Investigated for its cytotoxic effects on various cell lines, particularly its antileukemic activity.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Industry: Utilized in the development of antifouling agents and quorum sensing inhibitors.
Mécanisme D'action
The mechanism of action of Purealidin A involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to inhibit quorum sensing in bacteria, thereby preventing biofilm formation . Additionally, this compound induces apoptosis in cancer cells by disrupting cellular pathways and inducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Purealidin A is part of a family of bromotyrosine-derived alkaloids, which include:
Aplyzanzines: These compounds also exhibit quorum sensing inhibitory activity and antifouling properties.
Purpurealidin analogs: Structurally similar compounds that have been synthesized and evaluated for their biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its potent antileukemic activity and its ability to inhibit quorum sensing in bacteria . These unique properties make it a valuable compound for both scientific research and potential therapeutic applications.
Activité Biologique
Purealidin A is a bromotyrosine-derived alkaloid isolated from the marine sponge Psammaplysilla purpurea. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurobiology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique brominated structure, which contributes to its biological activity. The compound's molecular formula is C₁₃H₁₄Br₂N₂O₂, and it features a bromotyrosine core that is essential for its pharmacological effects. The presence of bromine atoms is crucial as they enhance the compound's reactivity and interaction with biological targets.
Antitumor Effects
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study evaluating its effects on human malignant melanoma (A-375) cells, this compound demonstrated a cytotoxic concentration (CC₅₀) of approximately 4.3 µM, indicating strong antitumor potential. This was comparable to other bromotyrosine derivatives, such as purpurealidin I and its analogs, which also showed notable cytotoxicity against the same cell line .
Table 1: Cytotoxicity of this compound Compared to Other Bromotyrosine Derivatives
Compound | Cell Line | CC₅₀ (µM) |
---|---|---|
This compound | A-375 | 4.3 |
Purpurealidin I | A-375 | 6.3 |
Dimethylated Analog | A-375 | 6.2 |
The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of key cellular pathways. It has been shown to affect potassium channels (Kv10.1), which play a vital role in regulating cell proliferation and apoptosis. The disruption of these channels leads to altered cell cycle progression and increased apoptosis in cancer cells . Additionally, studies have indicated that bromotyrosine compounds can inhibit cancer cell migration and invasion, further supporting their potential as therapeutic agents against metastatic diseases .
Neuroprotective Properties
Recent investigations have also explored the neuroprotective effects of this compound, particularly in relation to prion diseases. In vitro studies demonstrated that this compound could inhibit the aggregation and propagation of prion proteins, which are implicated in neurodegenerative disorders. The compound exhibited an IC₅₀ value of approximately 6 µM against prion-infected cells, suggesting its potential as a therapeutic agent for prion-related conditions .
Table 2: Neuroprotective Activity of this compound Against Prion Proteins
Compound | Cell Type | IC₅₀ (µM) |
---|---|---|
This compound | PrPSc-infected MovS6 cells | 6 |
Control | - | N/A |
Antimicrobial Activity
In addition to its antitumor and neuroprotective properties, this compound has shown promising antimicrobial activity against various pathogens. It has been reported to exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria, although specific IC₅₀ values were not uniformly established across studies .
Propriétés
IUPAC Name |
(2E)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-2-hydroxyiminopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Br2N6O3/c18-12-6-10(7-13(19)15(12)28-5-1-3-20)8-14(25-27)16(26)22-4-2-11-9-23-17(21)24-11/h6-7,9,27H,1-5,8,20H2,(H,22,26)(H3,21,23,24)/b25-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKEGKTDBWXJY-AFUMVMLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)C/C(=N\O)/C(=O)NCCC2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Br2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134850-51-4 | |
Record name | Purealidin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134850514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.